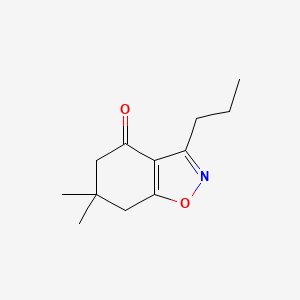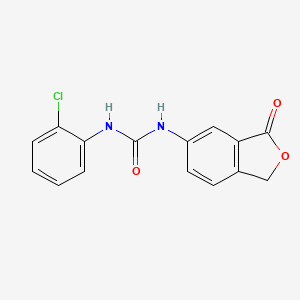![molecular formula C15H21NO6S B5666182 4-ethyl 2-isopropyl 5-[(methoxyacetyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5666182.png)
4-ethyl 2-isopropyl 5-[(methoxyacetyl)amino]-3-methyl-2,4-thiophenedicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene derivatives, such as 4-ethyl 2-isopropyl 5-[(methoxyacetyl)amino]-3-methyl-2,4-thiophenedicarboxylate, play a significant role in medicinal chemistry due to their diverse biological activities. The synthesis and characterization of such compounds are crucial for developing new pharmaceuticals and understanding their chemical behavior.
Synthesis Analysis
Synthetic routes for thiophene derivatives often involve multistep reactions, including condensation, saponification, and methylation processes. For example, the synthesis of complex cephalosporin derivatives demonstrated a route involving condensation of [14C]thiourea with ethyl 4-bromo-3-oxo-2-methoxyiminoacetate, followed by various steps leading to the target compound (Standridge & Swigor, 1993).
Molecular Structure Analysis
Molecular structure determination techniques, including X-ray crystallography and NMR spectroscopy, are essential for understanding the configuration and conformation of thiophene derivatives. These techniques provide detailed insights into the molecular geometry, which is critical for predicting the chemical reactivity and interactions of the compound.
Chemical Reactions and Properties
Thiophene derivatives undergo various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic aromatic substitutions. The reactivity of these compounds is influenced by the substitution pattern on the thiophene ring and the nature of the substituents. For instance, the reaction of organolead triacetates with specific substrates leading to α-aryl and α-vinyl N-acetylglycine ethyl esters showcases the versatility of thiophene derivatives in synthetic chemistry (Morgan & Pinhey, 1994).
Propiedades
IUPAC Name |
4-O-ethyl 2-O-propan-2-yl 5-[(2-methoxyacetyl)amino]-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO6S/c1-6-21-14(18)11-9(4)12(15(19)22-8(2)3)23-13(11)16-10(17)7-20-5/h8H,6-7H2,1-5H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNKGQYAVGNAMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OC(C)C)NC(=O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-9-[(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5666103.png)

![2-(5-amino-1H-tetrazol-1-yl)-N-({1-[2-(4-chlorophenyl)ethyl]piperidin-3-yl}methyl)-N-methylacetamide](/img/structure/B5666115.png)
![N-(2-chlorophenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5666116.png)
![4-{[5-(dimethylamino)-2-methylphenyl]amino}-4-oxobutanoic acid](/img/structure/B5666124.png)

![1,3-dimethyl-6-{[3-(4-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5666143.png)
![(3aS*,6aS*)-2-[(dimethylamino)carbonyl]-5-(6-ethyl-5-fluoropyrimidin-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5666147.png)


![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-ethyl-4,5-dihydro-1H-imidazole-1-carbothioamide](/img/structure/B5666158.png)
![3-methoxy-1-{2-[2-(methoxymethyl)piperidin-1-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5666166.png)
![[(1-{[3-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}-3-pyrrolidinyl)methyl]amine hydrochloride](/img/structure/B5666167.png)
![3,5-dichloro-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N,4-dimethylbenzamide](/img/structure/B5666196.png)